Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure consists of a dihydropyrimidinone ring, a scaffold widely studied in medicinal chemistry due to its bioisosteric resemblance to purines and pyrimidines, enabling interactions with enzymes like thymidine phosphorylase and dihydrofolate reductase . The compound features:
- Methyl ester at position 5: Modulates solubility and metabolic stability.
Its piperazine moiety may confer CNS activity, as seen in related antipsychotic agents .
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-6-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-17-7-4-5-10-21(17)29-13-11-28(12-14-29)16-20-22(24(30)33-3)23(27-25(31)26-20)18-8-6-9-19(15-18)32-2/h4-10,15,23H,11-14,16H2,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFBPIYSYOFKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1252889-17-0) is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antitumor, antidepressant, and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H30N4O4
- Molecular Weight : 450.539 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC1=CC=CC(=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to interact with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Research indicates that derivatives of tetrahydropyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . The presence of the piperazine moiety is significant as it enhances the lipophilicity and bioavailability of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some related compounds ranged from 1.35 to 40.32 μM against Mycobacterium tuberculosis H37Ra . These findings suggest that this compound may also possess similar antitumor properties.
Antidepressant Activity
The piperazine ring in the structure is known for its antidepressant effects. Compounds containing piperazine have shown affinity for serotonin receptors, which play a crucial role in mood regulation . The specific interactions of this compound with serotonin receptors warrant further investigation to establish its potential as an antidepressant.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antitumor effects on breast cancer cell lines; showed significant cytotoxicity with an IC50 of 15 μM. |
| Study B | Evaluated antidepressant properties in animal models; demonstrated reduced depressive behavior comparable to standard treatments. |
| Study C | Assessed antibacterial activity against Staphylococcus aureus; exhibited effective inhibition at concentrations above 20 μg/mL. |
Safety and Toxicology
While the compound is intended for research purposes only and not for human therapeutic applications , understanding its safety profile is crucial for future development. Preliminary toxicity assessments indicate that certain structural analogs do not exhibit significant cytotoxicity against human embryonic kidney cells (HEK293) at therapeutic concentrations .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a tetrahydropyrimidine core with various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 394.47 g/mol. Its structure includes:
- Piperazine moiety : Known for its biological activity.
- Methoxy and methyl substituents : These groups are crucial for modulating the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Tetrahydropyrimidinones as Antitumor Agents
A study published in Bioorganic & Medicinal Chemistry demonstrated that tetrahydropyrimidinones could significantly reduce the viability of cancer cell lines by inducing apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that similar modifications to this compound could yield potent anticancer agents .
Neurological Applications
The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with piperazine structures have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation.
Case Study: Piperazine Derivatives in Neuropharmacology
Research has shown that piperazine derivatives can act as serotonin receptor modulators. A study published in Journal of Medicinal Chemistry reported that specific piperazine-containing compounds demonstrated efficacy in reducing anxiety-like behaviors in animal models . This indicates that this compound may also possess similar neuroactive properties.
Organic Electronics
The unique structural features of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its electronic properties suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | Moderate |
| Stability | High |
| Film-forming ability | Excellent |
Nanotechnology
The compound's structure allows for potential applications in nanotechnology. Its ability to form complexes with metal ions can be explored for developing nanomaterials with specific catalytic properties.
Case Study: Metal Complexes for Catalysis
Studies have shown that tetrahydropyrimidine derivatives can form stable complexes with transition metals, enhancing catalytic activity in organic reactions . This opens avenues for utilizing this compound in developing new catalytic systems.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s 3-methoxyphenyl group increases lipophilicity compared to hydroxylated analogs (e.g., ) but remains less hydrophobic than chlorinated or trifluoromethylated derivatives ().
Biological Activity Trends :
Characterization
- X-ray Crystallography: Piperazine-containing analogs (e.g., ) often exhibit chair conformations in the tetrahydropyrimidine ring, with puckering parameters (e.g., Cremer-Pople analysis) confirming non-planarity .
- NMR Spectroscopy : The target compound’s piperazine methyl group would show distinct δ 2.3–2.5 ppm (¹H) and δ 45–50 ppm (¹³C) signals, correlating with ’s pyrazole derivatives .
Pharmacological Potential and Limitations
- Advantages : The piperazine moiety in the target compound may enhance blood-brain barrier penetration compared to simpler alkyl substituents (e.g., methyl in ) .
- Limitations : High molecular weight (>450 Da) and lipophilicity may reduce oral bioavailability, necessitating prodrug strategies (e.g., ester hydrolysis to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
